![molecular formula C7H7ClF5NS B2951896 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride CAS No. 2418642-51-8](/img/structure/B2951896.png)
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride is a complex organic compound. Its molecular structure consists of a pentafluoroethyl group attached to a thiophene ring, which is further connected to a methanamine group. The hydrochloride salt form of this compound enhances its stability and solubility, making it more suitable for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine typically involves multiple steps:
Thiophene Ring Functionalization: : Starting with the thiophene ring, the pentafluoroethyl group is introduced via a Friedel-Crafts acylation reaction using pentafluoroethyl benzoyl chloride and an aluminum chloride catalyst.
Methanamine Introduction: : Next, the functionalized thiophene is subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group.
Hydrochloride Formation: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing the reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to improve efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring.
Reduction: : Reduction at the amine group can lead to the formation of secondary amines.
Substitution: : Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like chlorine or bromine in the presence of Lewis acids.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Produces secondary amines or fully reduced thiophene derivatives.
Substitution: : Produces halogenated thiophenes.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Biology
Biochemical Probes: : Utilized in studying enzyme activities and protein interactions.
Medicine
Drug Development: : Potentially used in the synthesis of pharmaceutical agents due to its unique structural features.
Industry
Material Science: : Incorporated into polymers and advanced materials for improved properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's effects stem from its ability to interact with specific biochemical pathways. The pentafluoroethyl group enhances lipophilicity, enabling better membrane permeability and interaction with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
[5-(Trifluoromethyl)thiophen-3-yl]methanamine
[5-(1,1,2-Trifluoroethyl)thiophen-3-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride stands out due to the increased electron-withdrawing effect of the pentafluoroethyl group, which can significantly influence its reactivity and interaction with biological targets.
In summary: : this compound's unique structure and properties make it a valuable asset in various fields, from organic synthesis to material science. Its distinctiveness lies in its enhanced reactivity and potential for diverse applications, setting it apart from similar compounds.
Propiedades
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F5NS.ClH/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5;/h1,3H,2,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAUULJMLABJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CN)C(C(F)(F)F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide](/img/structure/B2951816.png)
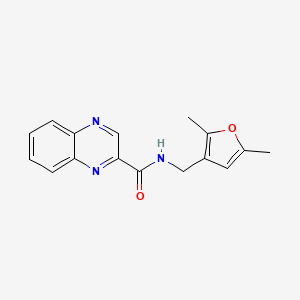
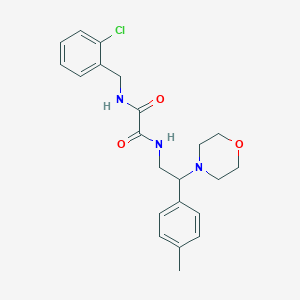
![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/new.no-structure.jpg)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2951821.png)
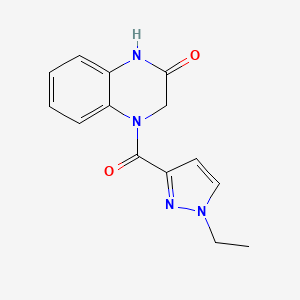
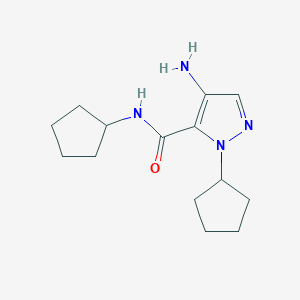
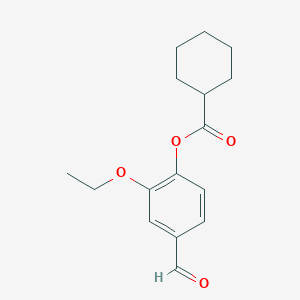
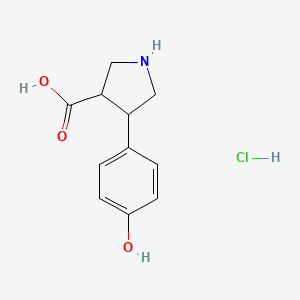
![3-(Cyanomethyl)-1-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3-phenylurea](/img/structure/B2951830.png)
![3-(3-Chlorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2951831.png)
![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)
![2-{[2-(4-CHLOROPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2951833.png)
